molecular formula C7H5NOS B3155613 5-Acetylthiophene-3-carbonitrile CAS No. 80577-93-1

5-Acetylthiophene-3-carbonitrile

Cat. No.: B3155613
CAS No.: 80577-93-1
M. Wt: 151.19 g/mol
InChI Key: XOOVGXRAIYZGMI-UHFFFAOYSA-N
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Description

5-Acetylthiophene-3-carbonitrile is a thiophene-based compound featuring an acetyl group at the 5-position and a cyano group at the 3-position of the heterocyclic ring. Thiophene derivatives are widely studied for their electronic properties and bioactivity, particularly in drug discovery .

Properties

IUPAC Name

5-acetylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-5(9)7-2-6(3-8)4-10-7/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOVGXRAIYZGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylthiophene-3-carbonitrile typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under basic conditions and often requires heating to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Acetylthiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-Acetylthiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetylthiophene-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 5-Acetylthiophene-3-carbonitrile include:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound Acetyl (C5), cyano (C3) C₇H₅NOS 167.19 (calculated) Not reported Pharmaceutical intermediates
5-(2-Cyanoacetyl)thiophene-3-carbonitrile Cyanoacetyl (C5), cyano (C3) C₈H₄N₂OS 176.20 Not reported Fine chemical synthesis
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile Methyl (C5), nitroaniline (C2), cyano (C3) C₁₂H₉N₃O₂S 259.28 259.28 API impurity (e.g., olanzapine)
3-Amino-5-ethylthiophene-2-carbonitrile Amino (C3), ethyl (C5), cyano (C2) C₇H₈N₂S 152.21 (calculated) Not reported Intermediate in heterocyclic synthesis
5-Amino-3-(5-ethyl-2-thienyl)isoxazole-4-carbonitrile Isoxazole ring, ethylthiophene, cyano C₁₀H₉N₃OS 219.27 Not reported Bioactive compound research

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound is electron-withdrawing, which may enhance reactivity in electrophilic substitutions compared to amino-substituted analogs like 3-Amino-5-ethylthiophene-2-carbonitrile, where the amino group donates electrons .
  • Melting Points: The nitroaniline-substituted derivative (5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile) exhibits a high melting point of 259.28°C, likely due to strong intermolecular hydrogen bonding and aromatic stacking .

Key Research Findings

  • Synthetic Pathways: Gewald reactions are commonly employed for thiophene-carbonitrile derivatives, as seen in the synthesis of 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate .
  • Structural Characterization: X-ray crystallography and NMR are critical for confirming the regiochemistry of substituted thiophenes, such as in 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .

Biological Activity

5-Acetylthiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₅NOS and features a thiophene ring substituted with an acetyl group and a carbonitrile group. Its structure contributes to its reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The mechanisms include:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
  • Anticancer Activity : It is believed to interfere with cell proliferation pathways and induce apoptosis in cancer cells by activating specific signaling cascades.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. A study indicated that derivatives of thiophene compounds, including this compound, demonstrated potent antibacterial effects against strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Properties

In vitro studies have evaluated the cytotoxic effects of this compound on mammalian cell lines. These studies typically employ various assays to assess cell viability and apoptosis induction:

  • MTT Assay : Commonly used to determine cell viability based on metabolic activity.
  • TUNEL Assay : Used for detecting DNA fragmentation indicative of apoptosis.

Table 1 summarizes key findings from cytotoxicity assays involving this compound.

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Inhibition of proliferation

Case Studies

  • Antimicrobial Study : A series of experiments were conducted to evaluate the efficacy of this compound against multiple bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity in Cancer Cells : A study assessed the cytotoxicity of the compound on various cancer cell lines using different assays. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with notable effects on apoptosis markers .

Research Applications

This compound is not only important for its biological activities but also serves as a valuable intermediate in organic synthesis. Its applications span across:

  • Drug Discovery : Investigated as a lead compound for developing new therapeutic agents targeting microbial infections and cancer.
  • Material Science : Utilized in synthesizing organic semiconductors due to its electronic properties .

Q & A

Basic: What are the common synthetic routes for 5-Acetylthiophene-3-carbonitrile, and how can reaction yields be optimized?

Methodological Answer:
A widely used approach involves multistep functionalization of thiophene derivatives. For example:

  • Step 1: Start with a thiophene precursor (e.g., 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile) and perform chlorination using phosphoryl chloride (POCl₃) to introduce reactive halide groups .
  • Step 2: React with acetylating agents (e.g., acetyl chloride) under anhydrous conditions. Solvents like acetonitrile (ACN) or sulfolane are preferred for their stability at elevated temperatures .
  • Step 3: Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to acetylating agent) and reaction time (typically 6–12 hours at 80–100°C). Catalysts such as potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) enhance regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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